

Spectroscopic Profile of 6-Fluoro-3-methyl-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **6-fluoro-3-methyl-1H-indazole**

Cat. No.: **B125520**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **6-fluoro-3-methyl-1H-indazole**. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, the information presented herein is a consolidation of predicted values based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This document is intended to serve as a reliable reference for the identification and characterization of **6-fluoro-3-methyl-1H-indazole**.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-fluoro-3-methyl-1H-indazole**. These predictions are derived from the known spectral properties of the indazole core and the influence of the 6-fluoro and 3-methyl substituents.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.5 - 13.5	br s	-	N-H
~7.7 - 7.8	dd	~8.8, 5.0	H-4
~7.4 - 7.5	dd	~9.0, 2.2	H-7
~7.0 - 7.1	ddd	~9.0, 8.8, 2.2	H-5
~2.5	s	-	-CH ₃

Note: Chemical shifts are referenced to the residual solvent signal. The N-H proton is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and temperature.

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm	Coupling Constant (¹ J _{C-F}) Hz	Assignment
~160 (d)	~240	C-6
~141 (s)	-	C-3
~140 (d)	~12	C-7a
~122 (s)	-	C-3a
~121 (d)	~10	C-4
~112 (d)	~25	C-5
~97 (d)	~28	C-7
~11 (s)	-	-CH ₃

Note: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large coupling constant. Other carbons in the fluorinated ring will also exhibit smaller C-F couplings.

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200 - 3000	Broad	N-H stretch
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Weak	Aliphatic C-H stretch (-CH ₃)
~1620 - 1600	Medium	C=N stretch
~1580 - 1450	Strong	Aromatic C=C stretch
~1250 - 1200	Strong	C-F stretch
~850 - 750	Strong	Aromatic C-H bend

Mass Spectrometry (MS) Data

Ionization Mode	[M+H] ⁺ (Calculated)	[M] ⁺ (Calculated)
ESI	151.0666	-
EI	-	150.0593

Note: The exact mass is calculated for C₈H₇FN₂. The observed fragmentation pattern in EI-MS would be dependent on the instrument conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **6-fluoro-3-methyl-1H-indazole** and the acquisition of its spectroscopic data, based on established chemical literature for similar compounds.

Synthesis: Cyclization of a Hydrazone

A common method for the synthesis of 3-substituted indazoles involves the acid-catalyzed cyclization of an appropriate phenylhydrazone.

- Formation of the Hydrazone: 4-Fluoro-2-methylaniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then

reacted with a suitable nucleophile to form a phenylhydrazine. Subsequent reaction of the phenylhydrazine with an acetylating agent (e.g., acetic anhydride) would yield the corresponding hydrazone precursor.

- **Cyclization:** The crude hydrazone is dissolved in a high-boiling point solvent such as acetic acid or a mixture of acetic acid and sulfuric acid. The solution is heated to reflux for several hours to induce cyclization.
- **Work-up and Purification:** After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., NaOH) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

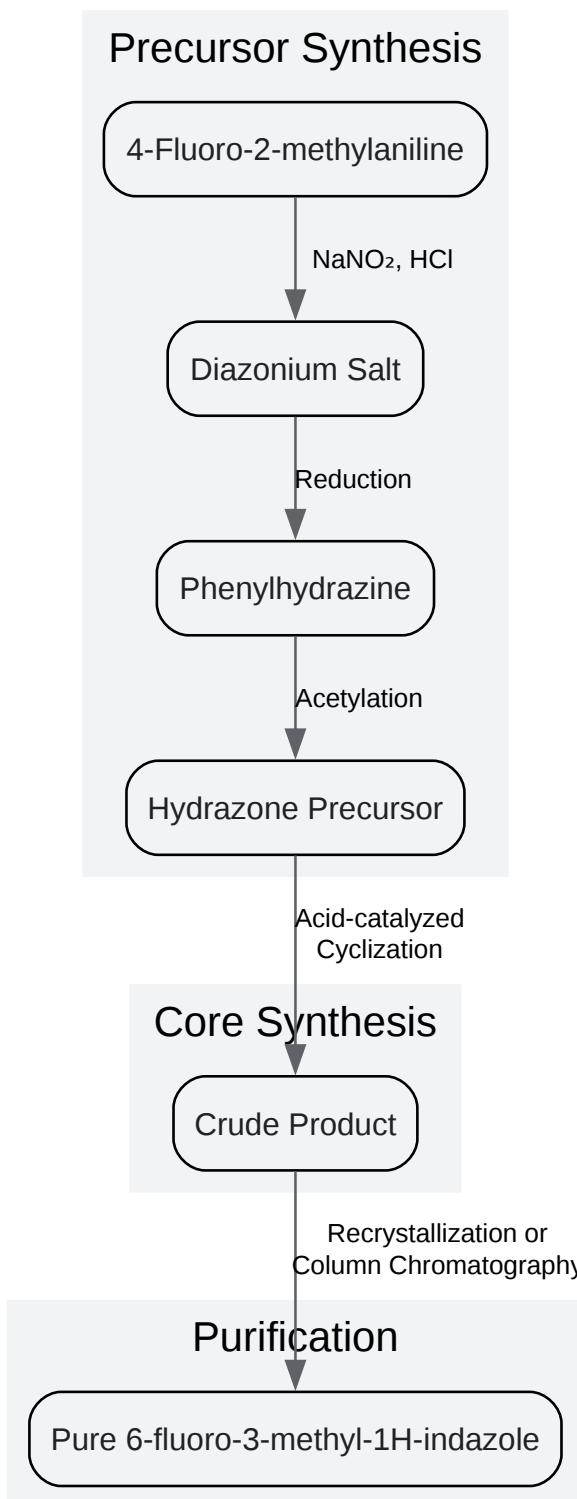
Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d_6), and chemical shifts would be reported in parts per million (ppm) relative to the residual solvent signal.
- **IR Spectroscopy:** The IR spectrum would be obtained using an FTIR spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm^{-1}).
- **Mass Spectrometry:** High-resolution mass spectra would be obtained on a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode for $[\text{M}+\text{H}]^+$ or an electron ionization (EI) source at 70 eV for the molecular ion $[\text{M}]^+$.

Visualizations

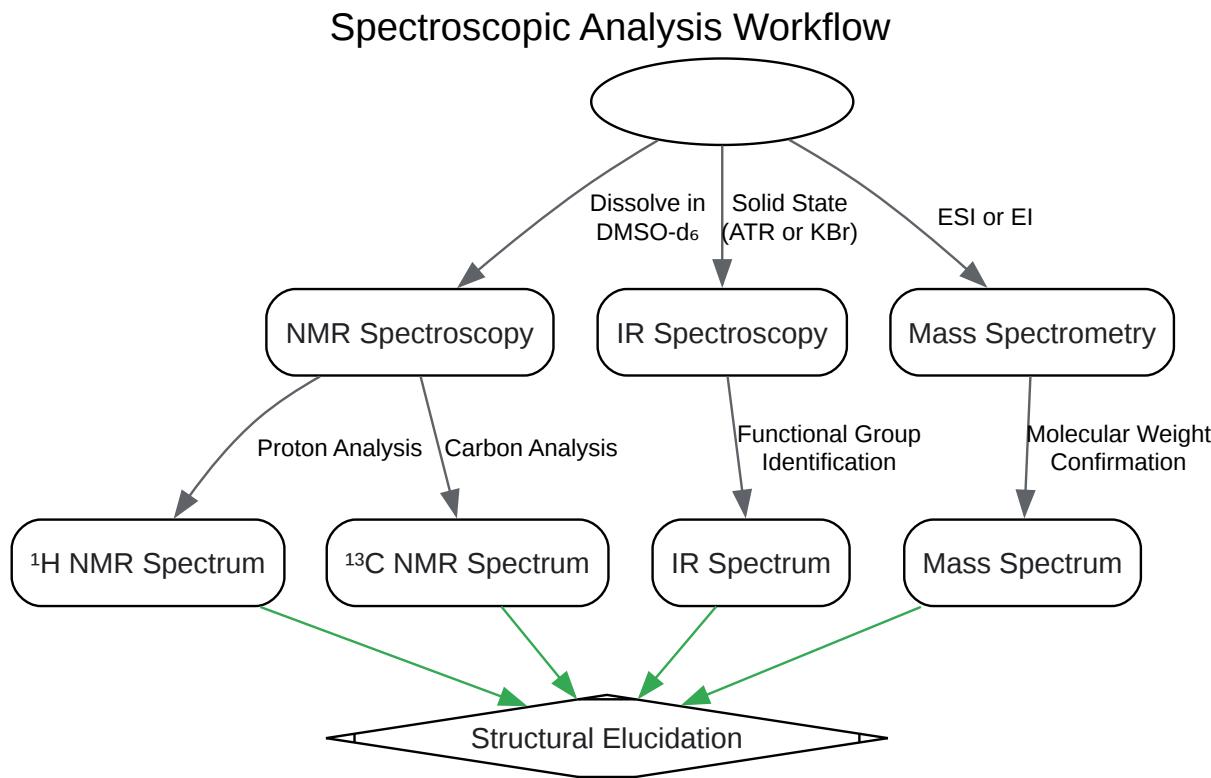
Synthetic Workflow

Synthesis Workflow for 6-fluoro-3-methyl-1H-indazole

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Caption: A generalized workflow for the synthesis of **6-fluoro-3-methyl-1H-indazole**.

Spectroscopic Analysis Workflow



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Caption: Logical workflow for the complete spectroscopic characterization of the target compound.

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